molecular formula C5H12N2O2 B3143801 N-(2-Aminoethyl)-2-methoxyacetamide CAS No. 53673-35-1

N-(2-Aminoethyl)-2-methoxyacetamide

Cat. No. B3143801
CAS RN: 53673-35-1
M. Wt: 132.16 g/mol
InChI Key: FSQWGDLVDNEQFJ-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-2-methoxyacetamide (AEMA) is a synthetic compound with a wide range of applications in the laboratory. AEMA is an organic compound, consisting of an amide group, an ethyl group, and a methoxy group. It is a versatile compound that can be used as a reagent in a variety of organic reactions and in the synthesis of a variety of organic compounds. AEMA is also used in the production of pharmaceuticals, biochemicals, and other industrial products.

Scientific Research Applications

N-(2-Aminoethyl)-2-methoxyacetamide is widely used in scientific research, particularly in the fields of biochemistry and organic chemistry. N-(2-Aminoethyl)-2-methoxyacetamide has been used in the synthesis of a variety of organic compounds, including peptides, carbohydrates, and other biologically active molecules. In addition, N-(2-Aminoethyl)-2-methoxyacetamide has been used in the synthesis of pharmaceuticals, biochemicals, and other industrial products. N-(2-Aminoethyl)-2-methoxyacetamide has also been used in the study of enzymes, proteins, and other biological molecules.

Mechanism of Action

N-(2-Aminoethyl)-2-methoxyacetamide works by forming an amide bond between the amine group of 2-aminoethanol and the carbonyl group of ethyl acetoacetate. This reaction is catalyzed by a base such as potassium carbonate. The resulting product is N-(2-Aminoethyl)-2-methoxyacetamide, which is then used in various reactions and syntheses.
Biochemical and Physiological Effects
N-(2-Aminoethyl)-2-methoxyacetamide has been shown to have a variety of biochemical and physiological effects. N-(2-Aminoethyl)-2-methoxyacetamide has been used to study the structure and function of enzymes, proteins, and other biological molecules. N-(2-Aminoethyl)-2-methoxyacetamide has also been used to study the metabolism of carbohydrates and other biologically active molecules. In addition, N-(2-Aminoethyl)-2-methoxyacetamide has been used to study the effects of drugs on the human body.

Advantages and Limitations for Lab Experiments

N-(2-Aminoethyl)-2-methoxyacetamide is a versatile compound that has a wide range of applications in the laboratory. N-(2-Aminoethyl)-2-methoxyacetamide is relatively stable, and it can be used in a variety of reactions and syntheses. N-(2-Aminoethyl)-2-methoxyacetamide is also relatively inexpensive, making it an attractive choice for laboratory experiments. However, N-(2-Aminoethyl)-2-methoxyacetamide is not completely inert, and it can react with other compounds in the reaction mixture, which can lead to unwanted side reactions.

Future Directions

N-(2-Aminoethyl)-2-methoxyacetamide has a wide range of applications in scientific research and laboratory experiments, and it is likely that new applications for N-(2-Aminoethyl)-2-methoxyacetamide will be developed in the future. One potential future direction for N-(2-Aminoethyl)-2-methoxyacetamide is in the development of new drugs and biochemicals. N-(2-Aminoethyl)-2-methoxyacetamide could also be used to study the structure and function of proteins and other biological molecules. In addition, N-(2-Aminoethyl)-2-methoxyacetamide could be used in the synthesis of new organic compounds and in the study of enzyme and protein structure and function. Finally, N-(2-Aminoethyl)-2-methoxyacetamide could be used in the development of new materials and in the study of the effects of drugs on the human body.

properties

IUPAC Name

N-(2-aminoethyl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-9-4-5(8)7-3-2-6/h2-4,6H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQWGDLVDNEQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminoethyl)-2-methoxyacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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